molecular formula C17H22N2O2 B5135817 N'-(3-phenylpropanoyl)bicyclo[4.1.0]heptane-7-carbohydrazide

N'-(3-phenylpropanoyl)bicyclo[4.1.0]heptane-7-carbohydrazide

Cat. No.: B5135817
M. Wt: 286.37 g/mol
InChI Key: SFYGJQYIUTWGDL-UHFFFAOYSA-N
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Description

N’-(3-phenylpropanoyl)bicyclo[410]heptane-7-carbohydrazide is a complex organic compound characterized by its unique bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-phenylpropanoyl)bicyclo[4.1.0]heptane-7-carbohydrazide typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclo[4.1.0]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.

    Introduction of the Carbohydrazide Group:

    Acylation with 3-Phenylpropanoic Acid: The final step involves the acylation of the carbohydrazide with 3-phenylpropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N’-(3-phenylpropanoyl)bicyclo[4.1.0]heptane-7-carbohydrazide can undergo oxidation reactions, particularly at the phenylpropanoyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted hydrazides.

Scientific Research Applications

Chemistry

In chemistry, N’-(3-phenylpropanoyl)bicyclo[4.1.0]heptane-7-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and binding affinities due to its potential as a ligand. It may also serve as a probe in biochemical assays.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties, including potential anti-inflammatory or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(3-phenylpropanoyl)bicyclo[4.1.0]heptane-7-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropanoyl group may facilitate binding to hydrophobic pockets, while the carbohydrazide group can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-phenylpropanoyl)bicyclo[4.1.0]heptane-7-carbohydrazide: Unique due to its bicyclic structure and specific functional groups.

    N’-(1-methyl-3-phenylpropylidene)bicyclo[4.1.0]heptane-7-carbohydrazide: Similar in structure but with a methyl group, which may alter its reactivity and binding properties.

    Bicyclo[4.1.0]heptane derivatives: Various derivatives with different substituents on the bicyclic core, each with unique properties and applications.

Uniqueness

N’-(3-phenylpropanoyl)bicyclo[4.1.0]heptane-7-carbohydrazide stands out due to its specific combination of a bicyclic core and functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N'-(3-phenylpropanoyl)bicyclo[4.1.0]heptane-7-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-15(11-10-12-6-2-1-3-7-12)18-19-17(21)16-13-8-4-5-9-14(13)16/h1-3,6-7,13-14,16H,4-5,8-11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYGJQYIUTWGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)NNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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